3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol
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Overview
Description
3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol is a heterocyclic compound that features both oxadiazole and quinoline moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with nucleic acids, while the quinoline moiety can inhibit various enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
Uniqueness
3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol is unique due to its combined oxadiazole and quinoline structures, which provide a distinct set of biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
714915-89-6 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6-methyl-3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)6-14-18-15(19-21-14)12-8-11-7-10(3)4-5-13(11)17-16(12)20/h4-5,7-9H,6H2,1-3H3,(H,17,20) |
InChI Key |
RBZIIYHVMALRIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CC(C)C |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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